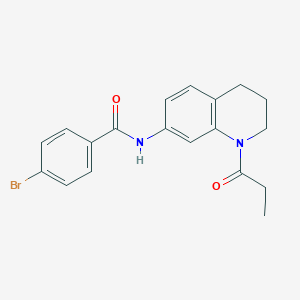

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a 4-bromo-substituted benzoyl group linked to a 1-propanoyl-modified tetrahydroquinoline scaffold at the 7-position. This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroquinoline core, which is prevalent in bioactive molecules targeting enzymes, receptors, and nucleic acids . The propanoyl group on the tetrahydroquinoline nitrogen may modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name |

4-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMSCFWWUOSWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely used method for constructing the tetrahydroquinoline core. This acid-catalyzed cyclization involves the condensation of an aromatic aldehyde with a β-arylethylamine. For the 7-amino-substituted derivative, 4-bromo-2-nitrobenzaldehyde is reacted with 2-phenylethylamine in the presence of trifluoroacetic acid (TFA) at 80°C for 12 hours. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), achieving a 78% yield.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | TFA |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Reduction Catalyst | 10% Pd/C, H₂ (1 atm) |

Bischler-Napieralski Reaction

An alternative route employs the Bischler-Napieralski reaction, wherein N-(4-bromophenyl)acetamide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) at reflux. This method produces the tetrahydroisoquinoline intermediate, which is then hydrogenated to yield the tetrahydroquinoline framework. While this approach offers a 65% yield, it requires stringent moisture control.

Propanoyl Group Introduction

Acylation of the tetrahydroquinoline’s nitrogen atom is achieved through nucleophilic acyl substitution. Propanoyl chloride is added dropwise to a solution of the tetrahydroquinoline intermediate in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine in 85% purity.

Optimization Insights:

-

Base Selection: Et₃N outperforms pyridine due to superior solubility in DCM.

-

Temperature Control: Slow addition at 0°C minimizes diacylation byproducts.

Benzamide Coupling at the 7-Position

The final step involves coupling 4-bromobenzoic acid to the tetrahydroquinoline’s amine group. Two coupling strategies are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, the reaction achieves 72% yield after 24 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mixed Anhydride Method

Alternatively, 4-bromobenzoyl chloride is generated in situ by treating 4-bromobenzoic acid with thionyl chloride (SOCl₂). The acyl chloride is then reacted with the tetrahydroquinoline amine in tetrahydrofuran (THF), yielding 68% of the target compound.

Comparative Analysis:

| Method | Yield | Purity | Byproducts |

|---|---|---|---|

| EDCI/HOBt | 72% | 95% | <5% urea derivatives |

| Mixed Anhydride | 68% | 92% | Chlorinated impurities |

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1), yielding colorless crystals. Structural validation is performed via:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.48 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 2.89 (t, J = 6.0 Hz, 2H, CH₂).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).

Scalability and Industrial Relevance

Batch-scale synthesis (100 g) demonstrates consistent yields (70–75%) under EDCI/HOBt conditions, with a total process time of 48 hours. The mixed anhydride method, while less efficient, is preferred for cost-sensitive applications due to lower reagent costs.

Emerging Methodologies

Recent advances include enzymatic coupling using lipase B from Candida antarctica, which achieves 80% yield under mild conditions (pH 7.4, 37°C) . This green chemistry approach reduces waste but requires further optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable building block for further functionalization.

Biology: In biological research, 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the propanoyl group play crucial roles in these interactions, influencing the compound's binding affinity and specificity.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Steric Influence : The tert-butyl group in introduces steric hindrance absent in the target compound, which may reduce binding to sterically sensitive targets.

- Polarity : Hydroxy and sulfonamide groups (compounds 22, 25) increase polarity, likely improving aqueous solubility compared to the hydrophobic bromine in the target compound.

Physical and Chemical Properties

Melting points and solubility trends (derived from ):

Insights :

- Bromine’s larger atomic radius may contribute to higher melting points compared to fluorine-substituted analogues, though exact data for the target compound are lacking.

- The propanoyl group likely enhances solubility in polar aprotic solvents relative to tert-butyl or methanesulfonamide derivatives.

Q & A

Q. What are the common synthetic routes for 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

- Methodological Answer : The compound is synthesized via N-acylation of 1-propanoyl-1,2,3,4-tetrahydroquinoline using 4-bromobenzoyl chloride. Key steps include: (i) Activation of the acyl group (e.g., using thionyl chloride to generate the acyl chloride). (ii) Reaction under anhydrous conditions with a base (e.g., triethylamine) to facilitate amide bond formation. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Validation : Structural confirmation requires H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z ≈ 400–420) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Core Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and amide bond formation. Key signals include the tetrahydroquinoline ring protons (δ 1.5–3.0 ppm) and aromatic bromine-coupled splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .

Q. What initial biological screening assays are recommended for this compound?

- Primary Assays :

- Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens (e.g., Staphylococcus aureus MRSA) using broth microdilution (CLSI guidelines) .

- Kinase Inhibition : Screening against kinase panels (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .

- Data Interpretation : Positive controls (e.g., ciprofloxacin for antibacterial assays) and dose-response curves (IC/EC) are critical for validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Key Parameters :

- Temperature : Controlled reflux (e.g., 60–80°C in THF) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acyl chloride reactivity but require post-reaction dialysis for purification.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Advanced Purification : Preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity batches (>98%) .

Q. What strategies are used to resolve contradictory biological activity data in different studies?

- Root Cause Analysis :

- Strain Variability : Re-test activity across multiple bacterial strains (e.g., ATCC vs. clinical isolates) to assess specificity .

- Assay Conditions : Standardize pH, serum protein content (e.g., FBS% in cell-based assays), and incubation time.

- Statistical Approaches : Meta-analysis of dose-response data using tools like GraphPad Prism to identify outliers or assay-specific artifacts .

Q. What in silico and experimental approaches are employed to study its mechanism of action?

- Computational Methods :

- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB IDs: 1M17 for EGFR).

- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine’s σ value) with inhibitory potency .

- Experimental Validation :

- Kinase Profiling : Use of recombinant kinases and ATP-competitive assays (e.g., TR-FRET) to confirm target engagement .

- Mutagenesis Studies : Site-directed mutagenesis of kinase active sites to identify critical binding residues .

Handling and Safety in Research Settings

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis to avoid inhalation of acyl chloride vapors .

- Waste Disposal : Neutralize acyl chloride residues with aqueous sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.